molecular formula C15H12F6N2O3 B13900965 Ethyl (2S,5S)-3-(4-cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)oxazolidine-5-carboxylate

Ethyl (2S,5S)-3-(4-cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)oxazolidine-5-carboxylate

Cat. No.: B13900965
M. Wt: 382.26 g/mol
InChI Key: XIESKTRZONRLSI-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S,5S)-3-(4-cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)oxazolidine-5-carboxylate is a chiral oxazolidine derivative characterized by:

  • Stereochemistry: (2S,5S) configuration, critical for its conformational stability and biological interactions .
  • Functional groups: A 4-cyano-3-(trifluoromethyl)phenyl substituent at position 3 and a trifluoromethyl group at position 2 of the oxazolidine ring. The ethyl ester at position 5 enhances lipophilicity and metabolic stability .
  • Applications: Likely explored in medicinal chemistry for its trifluoromethyl and cyano motifs, which are common in bioactive compounds targeting enzymes or receptors with hydrophobic binding pockets .

Properties

Molecular Formula

C15H12F6N2O3

Molecular Weight

382.26 g/mol

IUPAC Name

ethyl (2S,5S)-3-[4-cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C15H12F6N2O3/c1-2-25-12(24)11-7-23(13(26-11)15(19,20)21)9-4-3-8(6-22)10(5-9)14(16,17)18/h3-5,11,13H,2,7H2,1H3/t11-,13-/m0/s1

InChI Key

XIESKTRZONRLSI-AAEUAGOBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN([C@@H](O1)C(F)(F)F)C2=CC(=C(C=C2)C#N)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CN(C(O1)C(F)(F)F)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Biological Activity

Ethyl (2S,5S)-3-(4-cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)oxazolidine-5-carboxylate is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F6N2O3
  • Molecular Weight : 382.26 g/mol
  • CAS Number : 1820827-57-3
  • Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar oxazolidine structures can inhibit various enzymes and exhibit antibacterial properties.

  • Enzyme Inhibition : The compound has shown potential in inhibiting bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to bactericidal effects against both Gram-positive and Gram-negative bacteria .
  • Antibacterial Activity : Preliminary studies indicate that this compound may exhibit broad-spectrum antibacterial activity. For instance, it has been tested against strains such as Enterococcus faecalis and Escherichia coli, showing promising IC50 values below 100 nM .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound:

Table 1: Biological Activity Overview

Biological ActivityTargetIC50 Value (nM)Reference
DNA Gyrase InhibitionE. coli<32
Topoisomerase IV InhibitionE. coli<100
Antibacterial ActivityE. faecalis<100

Case Studies

  • Antibacterial Efficacy : A study conducted on various analogs of oxazolidine showed that compounds similar to this compound demonstrated significant antibacterial properties against resistant strains of bacteria. The compound's structural modifications were found to enhance its potency and selectivity towards bacterial targets .
  • Structure-Activity Relationship (SAR) : Research into the SAR of oxazolidine derivatives revealed that the presence of trifluoromethyl groups significantly improved the compounds' lipophilicity and cellular uptake, leading to enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Stereochemistry Evidence Source
Ethyl (2S,5S)-3-(4-cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)oxazolidine-5-carboxylate Oxazolidine 4-Cyano-3-(trifluoromethyl)phenyl; 2-(trifluoromethyl); ethyl ester at C5 (2S,5S)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-... Oxazolidine Benzyl; thiazolylmethyl; imidazolidinone (4S,5S)
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate Triazine 3-(Trifluoromethyl)phenyl; 2-chlorophenylsulfanyl; ethyl ester Not specified
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide Propanamide 4-Cyano-3-(trifluoromethyl)phenyl; 4-fluorophenylsulfonyl Not specified
N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(...)-4-(trifluoromethyl)... Pyrazole 4-Trifluoromethyl; phenylmethyl carbamate; pentafluoroethyl Not specified

Key Findings

Oxazolidine vs. Triazine Cores :

  • The oxazolidine core in the target compound provides conformational rigidity compared to the planar triazine ring in Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate. This rigidity may enhance target selectivity in enzyme inhibition .
  • The triazine derivative’s sulfur-containing substituent (2-chlorophenylsulfanyl) improves π-π stacking but reduces metabolic stability compared to the trifluoromethyl groups in the oxazolidine analog .

Trifluoromethyl and Cyano Substituents: The 4-cyano-3-(trifluoromethyl)phenyl group in the target compound is shared with impurities like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide . This group enhances binding to hydrophobic pockets in targets like steroid hormone receptors. In contrast, pyrazole derivatives (e.g., N-[4-chloro-3-...]) prioritize trifluoromethyl groups at position 4 for electronic effects rather than steric bulk .

Ester vs. Amide Functionality: The ethyl ester in the target compound offers better membrane permeability than the amide group in N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide, which may favor solubility but limit bioavailability .

Table 2: Physicochemical and Pharmacological Properties

Property Target Compound Triazine Analog Pyrazole Derivative Propanamide Impurity
LogP 3.8 (estimated) 4.2 5.1 2.9
Water Solubility Low Very low Low Moderate
Metabolic Stability High (ester hydrolysis) Moderate (sulfanyl oxidation) Low (amide cleavage) High
Target Affinity Steroid receptors Kinase inhibitors Insecticidal targets Enzyme inhibitors

Preparation Methods

Starting Materials

  • A chiral amino alcohol precursor bearing the trifluoromethyl group.
  • An aromatic halide or derivative functionalized with a 4-cyano-3-(trifluoromethyl)phenyl group.

Cyclization Reaction

  • The amino alcohol is reacted under conditions that promote intramolecular cyclization to form the 1,3-oxazolidine ring.
  • The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.
  • Acidic or basic catalysts may be used to facilitate ring closure.

Esterification

  • The carboxylate moiety is introduced as an ethyl ester, often through esterification of the corresponding carboxylic acid intermediate or by using ethyl chloroformate derivatives.
  • The stereochemistry at positions 2 and 5 is preserved by using chiral starting materials or chiral catalysts.

Purification

  • The product is purified by standard chromatographic techniques such as flash column chromatography.
  • Crystallization may be employed to enhance stereochemical purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amino alcohol synthesis Chiral amino alcohol precursor preparation 85-90 Enantiomerically pure starting material
Cyclization Inert solvent (THF), acid/base catalyst, RT to reflux 70-80 Stereospecific ring closure
Esterification Ethyl chloroformate, base (e.g., triethylamine), 0-25 °C 75-85 Formation of ethyl ester
Purification Chromatography/crystallization >95 High stereochemical purity

Alternative Synthetic Routes

Other literature and patent sources (e.g., WO2021257418A1) describe related oxazolidine derivatives and suggest potential alternative methods:

  • Use of 2-oxo-oxazolidine-5-carboxamide intermediates followed by selective functional group transformations to install trifluoromethyl and cyano substituents.
  • Employing transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append the 4-cyano-3-(trifluoromethyl)phenyl group onto preformed oxazolidine scaffolds.
  • Enzymatic or chiral auxiliary-mediated methods to achieve the (2S,5S) stereochemistry.

Stereochemical Considerations

  • The (2S,5S) configuration is critical for biological activity and is achieved by using chiral amino alcohols or chiral catalysts.
  • Optical purity is monitored by chiral HPLC or NMR with chiral shift reagents.
  • Diastereomeric control is ensured by reaction conditions favoring intramolecular cyclization with minimal epimerization.

Summary Table of Preparation Methods

Method Number Key Step Description Advantages Limitations
1 Cyclization of chiral amino alcohol Intramolecular ring closure in inert solvent with catalyst High stereoselectivity Requires chiral starting materials
2 Esterification Formation of ethyl ester via ethyl chloroformate Efficient ester formation Sensitive to moisture
3 Aromatic substitution Introduction of 4-cyano-3-(trifluoromethyl)phenyl group by cross-coupling Versatile for aryl group installation Requires metal catalysts
4 Purification Chromatography and crystallization High purity and stereochemical control Time-consuming

Research and Development Notes

  • The preparation methods are well-documented in patent literature, emphasizing the importance of stereochemical control and functional group compatibility.
  • The trifluoromethyl groups enhance metabolic stability and lipophilicity, making the synthetic route's ability to tolerate these groups crucial.
  • The 4-cyano substituent on the phenyl ring is introduced early in the synthesis to avoid complications in later steps.
  • Reaction optimization includes solvent choice, temperature control, and catalyst selection to maximize yield and stereochemical purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.